Molecular Formula and Hydrogen-Bond Donor Count Differentiation from 6-Pentyl-α-Pyrone
4-Hydroxy-6-pentylpyran-2-one (C10H14O3) differs from the commonly used antifungal 6-pentyl-α-pyrone (C10H14O2) by the presence of the 4-hydroxy group. This results in a molecular mass difference of 16 g/mol (182.22 vs. 166.22 g/mol) and introduces one hydrogen-bond donor, which is absent in 6-pentyl-α-pyrone [1]. This structural feature is essential for its recognition by type III PKS enzymes such as PKS18 from Mycobacterium tuberculosis, which specifically accommodate the 4-hydroxy moiety in its substrate binding tunnel [2].
| Evidence Dimension | Molecular formula, mass, and hydrogen-bond donor count |
|---|---|
| Target Compound Data | C10H14O3; 182.22 g/mol; 1 H-bond donor |
| Comparator Or Baseline | 6-Pentyl-α-pyrone: C10H14O2; 166.22 g/mol; 0 H-bond donors |
| Quantified Difference | Δ16 g/mol; target possesses 1 H-bond donor vs. 0 for comparator |
| Conditions | Physicochemical property comparison (PubChem, ChEBI) |
Why This Matters
Procurement of the incorrect analog (6-pentyl-α-pyrone) leads to a compound that lacks the critical hydroxyl group required for the formation of key hydrogen bonds with the active site residues of mycobacterial PKS enzymes, rendering enzyme kinetic assays invalid.
- [1] PubChem: 4-Hydroxy-6-pentyl-2H-pyran-2-one. National Center for Biotechnology Information. View Source
- [2] Sankaranarayanan, R., Saxena, P., Marathe, U. B., Gokhale, R. S., Shanmugam, V. M., & Rukmini, R. (2004). A novel tunnel in mycobacterial type III polyketide synthase reveals the structural basis for generating diverse metabolites. Nature Structural & Molecular Biology, 11(9), 894–900. View Source
